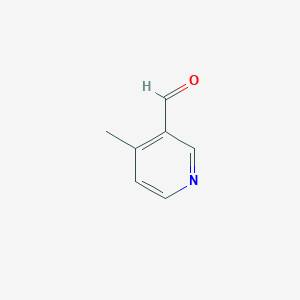

4-Methylnicotinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-2-3-8-4-7(6)5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOMSKHBIVYWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499151 | |

| Record name | 4-Methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51227-28-2 | |

| Record name | 4-Methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylnicotinaldehyde: Properties, Reactivity, and Applications

Abstract

4-Methylnicotinaldehyde, a substituted pyridinecarboxaldehyde, is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the interplay between the electron-withdrawing pyridine ring and the reactive aldehyde functionality, make it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, reactivity, and spectroscopic signature of this compound. We will delve into validated protocols for its synthesis and key transformations, offering insights into the mechanistic rationale behind these procedures. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their research and development endeavors.

Introduction and Physicochemical Profile

This compound (also known as 4-methyl-3-pyridinecarboxaldehyde) is a strategic intermediate in organic synthesis. The presence of the aldehyde group provides a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The pyridine nucleus, with its nitrogen heteroatom, imparts distinct solubility characteristics and offers a site for potential coordination or further functionalization, making it a privileged scaffold in medicinal chemistry.[1][2][3]

The fundamental physicochemical properties of this compound are summarized below, providing a critical data foundation for its handling and use in experimental design.

| Property | Value | Source |

| CAS Number | 51227-28-2 | [4] |

| Molecular Formula | C₇H₇NO | [4] |

| Molecular Weight | 121.14 g/mol | [4] |

| Appearance | Liquid | [4] |

| Boiling Range | 109 to 111 °C | [4] |

| Density | 1.095 g/cm³ | [4] |

| Purity | ≥98% (Typical) | [4] |

Synthesis and Purification

The synthesis of pyridine aldehydes can be approached through various routes, often starting from more readily available substituted pyridines like picolines or halopyridines.[5] A common and reliable strategy involves the oxidation of the corresponding primary alcohol, 4-methyl-3-pyridinemethanol. This precursor can be synthesized from commercially available starting materials. While multiple oxidation reagents exist, the use of manganese dioxide (MnO₂) in a non-polar solvent is a well-established and selective method for the oxidation of benzylic and allylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation of (4-methylpyridin-3-yl)methanol

This protocol describes the synthesis of this compound via the selective oxidation of (4-methylpyridin-3-yl)methanol using activated manganese dioxide. The choice of MnO₂ is critical; its activity can vary significantly between suppliers and batches, necessitating the use of a high-purity, activated grade. The reaction is typically performed in a chlorinated solvent like chloroform or dichloromethane, which facilitates product isolation and is relatively inert under the reaction conditions.

Materials:

-

(4-methylpyridin-3-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Chloroform (CHCl₃), anhydrous

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Celite®

Procedure:

-

To a stirred suspension of activated manganese dioxide (10 molar equivalents) in anhydrous chloroform (20 mL per gram of alcohol), add (4-methylpyridin-3-yl)methanol (1 molar equivalent).

-

Heat the resulting mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically proceeds to completion within 4-12 hours, depending on the activity of the MnO₂.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with several portions of chloroform to ensure complete recovery of the product.

-

Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation to afford the final product as a liquid.

Self-Validation: The purity of the synthesized aldehyde should be confirmed by ¹H NMR and GC-MS analysis. The absence of a broad singlet corresponding to the alcohol -OH proton and the appearance of a singlet around 10 ppm for the aldehyde proton in the ¹H NMR spectrum indicate successful oxidation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule.

-

Aldehyde Proton (CHO): A characteristic singlet is expected in the downfield region, typically between δ 9.9 - 10.2 ppm . Its deshielded nature is due to the electron-withdrawing effect of the carbonyl group and its position within the anisotropic field.

-

Pyridine Ring Protons: Three protons on the pyridine ring will appear in the aromatic region (δ 7.0 - 9.0 ppm). The proton at C2 (adjacent to N) will be the most deshielded, likely appearing as a singlet or a narrow doublet. The proton at C6 will be a doublet, coupled to the proton at C5. The proton at C5 will also be a doublet.

-

Methyl Protons (CH₃): A sharp singlet corresponding to the three methyl protons will appear in the upfield region, typically around δ 2.4 - 2.6 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon skeleton.[6][7][8][9][10]

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and will appear as a weak signal in the range of δ 190 - 195 ppm .

-

Pyridine Ring Carbons: The five carbons of the pyridine ring will resonate in the aromatic region, generally between δ 120 - 160 ppm . The carbons directly attached to the nitrogen (C2 and C6) and the carbon bearing the aldehyde (C3) will be the most deshielded.

-

Methyl Carbon (CH₃): The methyl carbon will give a signal in the aliphatic region, typically around δ 18 - 22 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[11][12][13][14]

-

C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl stretch is expected in the region of 1690 - 1715 cm⁻¹ .

-

C-H Stretch (Aldehyde): Two weak to medium bands, known as a Fermi doublet, are characteristic of the aldehyde C-H stretch and typically appear around 2720 cm⁻¹ and 2820 cm⁻¹ .

-

Aromatic C-H Stretch: Absorptions for the sp² C-H bonds of the pyridine ring are expected just above 3000 cm⁻¹ (typically 3010 - 3100 cm⁻¹ ).

-

Aliphatic C-H Stretch: Absorptions for the sp³ C-H bonds of the methyl group are expected just below 3000 cm⁻¹ (typically 2850 - 2960 cm⁻¹ ).

-

Aromatic C=C and C=N Stretches: Medium to weak bands in the 1400 - 1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.[15][16][17][18][19][20]

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 121 , corresponding to the molecular weight of the compound.

-

Key Fragmentation: A characteristic fragmentation pattern for aromatic aldehydes is the loss of the hydrogen radical from the aldehyde group, resulting in a strong peak at m/z = 120 (M-1) . Another significant fragmentation is the loss of the entire formyl group (•CHO), leading to a peak at m/z = 92 (M-29) .

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the chemistry of its aldehyde functional group, which is activated by the electron-withdrawing nature of the pyridine ring.

Oxidation to 4-Methylnicotinic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-methylnicotinic acid, a valuable building block in its own right. The Pinnick oxidation is an exceptionally mild and selective method for this transformation, tolerating a wide variety of other functional groups.[5][21][22][23][24]

Mechanistic Rationale: The reaction proceeds via the formation of chlorous acid (HClO₂) in situ from sodium chlorite (NaClO₂) and a mild acid (e.g., NaH₂PO₄). The aldehyde is attacked by chlorous acid, and a subsequent pericyclic fragmentation yields the carboxylic acid and non-interfering hypochlorous acid (HOCl). A scavenger, such as 2-methyl-2-butene, is crucial as it rapidly consumes the HOCl byproduct, preventing side reactions like the oxidation of the pyridine nitrogen or other sensitive functionalities.[22]

Materials:

-

This compound

-

Sodium Chlorite (NaClO₂), 80% technical grade

-

Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O)

-

2-Methyl-2-butene

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Sulfite (Na₂SO₃)

Procedure:

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of t-BuOH and water.

-

To the stirred solution at room temperature, add 2-methyl-2-butene (5-10 eq) followed by NaH₂PO₄·H₂O (5 eq).

-

Add sodium chlorite (80%, 3-5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous Na₂SO₃ solution to destroy any excess oxidant.

-

Acidify the mixture to pH 3-4 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-methylnicotinic acid.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.[22][25][26] This reaction is highly effective with heteroaromatic aldehydes like this compound to produce electron-deficient alkenes, which are versatile synthetic intermediates.

Mechanistic Rationale: A weak base (e.g., piperidine, or even the basicity of the pyridine substrate itself in some cases) deprotonates the active methylene compound (e.g., malononitrile) to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of water) to yield the final α,β-unsaturated product. The use of an environmentally benign solvent system like H₂O:EtOH can facilitate the reaction and product isolation.

Caption: Mechanism of the Knoevenagel Condensation.

This green chemistry approach leverages the inherent basicity of the pyridine substrate and the favorable properties of an aqueous ethanol solvent system.

Materials:

-

This compound

-

Malononitrile

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Add malononitrile (1.0 eq) to the solution.

-

Stir the reaction mixture vigorously at room temperature. The product often begins to precipitate out of the solution within 30-60 minutes.

-

Monitor the reaction by TLC. After completion (typically 1-2 hours), cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water, followed by a small amount of cold ethanol.

-

Dry the product under vacuum to yield the pure 2-(4-methylpyridin-3-ylmethylene)malononitrile.

Safety, Handling, and Storage

This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.

-

Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Applications in Research and Drug Development

Heterocyclic aldehydes are paramount in medicinal chemistry for the construction of novel pharmacophores. This compound serves as a key precursor for synthesizing libraries of compounds for screening against various biological targets. Its derivatives have been explored in diverse therapeutic areas. For instance, the pyridine-carboxaldehyde scaffold is a component in the synthesis of inhibitors for enzymes such as phosphodiesterases (PDEs), which are crucial targets in inflammatory and neurological disorders. The strategic placement of the methyl and aldehyde groups allows for directed derivatization to optimize ligand-receptor interactions, solubility, and metabolic stability.[1][2]

Conclusion

This compound is a high-value chemical intermediate with well-defined physicochemical properties and predictable reactivity. Its synthesis via the oxidation of the corresponding alcohol is a robust and scalable method. The aldehyde functionality undergoes clean and efficient transformations, such as the Pinnick oxidation and Knoevenagel condensation, providing access to a wide range of more complex derivatives. Supported by comprehensive spectroscopic data for characterization, this guide provides the necessary foundation for researchers to confidently and effectively incorporate this compound into their synthetic strategies for the discovery and development of new chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bhu.ac.in [bhu.ac.in]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uni-saarland.de [uni-saarland.de]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. youtube.com [youtube.com]

- 19. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 20. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 21. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Knoevenagel Condensation [organic-chemistry.org]

- 25. bcc.bas.bg [bcc.bas.bg]

- 26. arborpharmchem.com [arborpharmchem.com]

4-Methylnicotinaldehyde CAS number and molecular structure

An In-Depth Technical Guide to 4-Methylnicotinaldehyde: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 51227-28-2), a substituted pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, molecular structure, and physicochemical properties. A detailed, field-proven protocol for its synthesis via the oxidation of (4-methylpyridin-3-yl)methanol is presented, emphasizing the causal relationships behind the experimental design. Furthermore, a thorough analysis of its expected spectroscopic signature, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is provided to aid in its characterization. The guide culminates in a discussion of its applications as a versatile building block in medicinal chemistry, supported by the broader context of pyridine derivatives in drug discovery and their interaction with various signaling pathways.

Introduction and Chemical Identity

This compound, also known as 4-methyl-3-pyridinecarboxaldehyde, is a heterocyclic aldehyde that serves as a valuable intermediate in organic synthesis. Its structure, featuring a pyridine ring substituted with a methyl and a formyl group, offers a unique combination of steric and electronic properties that make it an attractive scaffold for the development of novel chemical entities with potential therapeutic applications. The pyridine nitrogen imparts basicity and the ability to participate in hydrogen bonding, while the aldehyde functionality provides a reactive handle for a wide array of chemical transformations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 51227-28-2 | [1] |

| Molecular Formula | C₇H₇NO | [1] |

| Molecular Weight | 121.14 g/mol | [1] |

| IUPAC Name | 4-methylpyridine-3-carbaldehyde | |

| Synonyms | 4-Methyl-3-pyridinecarboxaldehyde, 4-Methylpyridine-3-carbaldehyde | [1] |

| Appearance | Expected to be a liquid or low-melting solid | |

| Boiling Point | 109-111 °C | [2] |

| Density | 1.095 g/cm³ | [2] |

| Purity | Typically ≥98% | [2] |

Molecular Structure and Isomerism

The molecular structure of this compound consists of a pyridine ring with a methyl group at the 4-position and an aldehyde group at the 3-position. This specific substitution pattern is crucial for its reactivity and how it interacts with biological targets.

Caption: 2D Molecular Structure of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process starting from the readily available 4-methyl-3-cyanopyridine or via the oxidation of (4-methylpyridin-3-yl)methanol. The latter is a common and reliable method in organic synthesis for the preparation of aldehydes.[3] This guide details a robust protocol based on the oxidation of the corresponding alcohol, a strategy widely employed for the synthesis of pyridine aldehydes.[4]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Oxidation of (4-methylpyridin-3-yl)methanol

This protocol is based on well-established oxidation reactions of primary alcohols to aldehydes, ensuring high yield and purity.[3]

Materials:

-

(4-methylpyridin-3-yl)methanol

-

Manganese dioxide (activated) or Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-methylpyridin-3-yl)methanol (1 equivalent) in anhydrous dichloromethane.

-

Oxidation: To the stirred solution, add activated manganese dioxide (5-10 equivalents) in portions at room temperature. The causality for using a large excess of MnO₂ is to ensure complete and efficient oxidation of the primary alcohol to the aldehyde while minimizing over-oxidation to the carboxylic acid. Alternatively, pyridinium chlorochromate (PCC) (1.5 equivalents) can be used. PCC is a milder oxidizing agent than chromic acid, which helps to prevent over-oxidation.[5]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide or the chromium salts. Wash the filter cake with dichloromethane.

-

Extraction: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Self-Validation: The purity of the final product should be assessed by ¹H NMR and ¹³C NMR spectroscopy. The presence of the aldehyde proton signal around 10 ppm in the ¹H NMR and the carbonyl carbon signal around 190 ppm in the ¹³C NMR, along with the absence of signals corresponding to the starting alcohol, will confirm the successful synthesis.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of structurally similar compounds.[2][6]

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2 | ~8.9 | s | - | Pyridine ring proton |

| H-5 | ~8.6 | d | ~5.0 | Pyridine ring proton |

| H-6 | ~7.3 | d | ~5.0 | Pyridine ring proton |

| Aldehyde-H | ~10.1 | s | - | -CHO |

| Methyl-H | ~2.5 | s | - | -CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| C=O | ~192 | Aldehyde carbonyl | ||

| C-2 | ~155 | Pyridine ring carbon | ||

| C-4 | ~150 | Pyridine ring carbon | ||

| C-5 | ~138 | Pyridine ring carbon | ||

| C-3 | ~135 | Pyridine ring carbon | ||

| C-6 | ~124 | Pyridine ring carbon | ||

| -CH₃ | ~18 | Methyl carbon |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[7][8]

-

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1710-1685 cm⁻¹, characteristic of an aromatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2830-2695 cm⁻¹.

-

Aromatic C-H Stretch: Bands are expected above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

C-H Bending (Methyl): Absorptions around 1450 cm⁻¹ and 1380 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 121. Key fragmentation patterns would include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl group ([M-29]⁺), which are characteristic of aldehydes.[9]

Applications in Drug Discovery and Chemical Biology

Pyridine derivatives are a cornerstone in medicinal chemistry, with a vast number of FDA-approved drugs containing this privileged scaffold.[10] this compound, as a functionalized pyridine, represents a valuable starting material for the synthesis of biologically active molecules.

Role as a Synthetic Intermediate

The aldehyde group of this compound is a versatile functional group that can participate in a variety of chemical reactions, including:

-

Reductive Amination: To introduce substituted aminomethyl groups.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.

-

Condensation Reactions: With active methylene compounds to build more complex heterocyclic systems.

These transformations allow for the incorporation of the 4-methyl-3-pyridyl moiety into larger molecules, which can be designed to interact with specific biological targets.

Potential in Targeting Signaling Pathways

While specific biological targets for this compound itself are not extensively documented, its derivatives have the potential to modulate various signaling pathways. For instance, pyridine-based compounds have been investigated as inhibitors of kinases, histone deacetylases (HDACs), and other enzymes involved in cellular signaling.[11] The unique substitution pattern of this compound can be exploited to design selective inhibitors for a range of therapeutic targets.

Caption: Role of this compound in Drug Discovery Targeting a Kinase Signaling Pathway.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the reactivity of the aldehyde functional group and the inherent properties of the pyridine ring, makes it an attractive starting material for the development of novel therapeutic agents. This technical guide provides researchers and drug development professionals with the essential information required to effectively synthesize, characterize, and utilize this important chemical intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google Patents [patents.google.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]

- 6. rsc.org [rsc.org]

- 7. Benzaldehyde, 4-methyl- [webbook.nist.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Benzaldehyde, 4-methyl- [webbook.nist.gov]

- 10. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 11. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives | MDPI [mdpi.com]

Introduction: The Significance of Spectroscopic Elucidation

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methylnicotinaldehyde

This guide provides a comprehensive technical overview of the spectroscopic data for this compound (also known as 4-methylpyridine-3-carbaldehyde). As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and drug development professionals. This document is structured to provide not just the data, but the underlying scientific rationale for the observed spectral characteristics, reflecting an approach rooted in deep experimental expertise.

This compound, with the molecular formula C₇H₇NO and a molecular weight of 121.14 g/mol [1][2], is a substituted pyridine derivative. Its structure, featuring a pyridine ring, a methyl group, and an aldehyde functional group, presents a unique electronic environment that can be precisely mapped using a suite of spectroscopic techniques. The aldehyde group is a key reactive handle for further synthetic transformations, while the pyridine ring and its substituents dictate the molecule's overall polarity, solubility, and potential for intermolecular interactions.

Accurate spectroscopic characterization is a non-negotiable cornerstone of chemical synthesis and drug development. It serves to:

-

Confirm Molecular Identity and Purity: Unambiguously verifies that the target compound has been synthesized and is free from significant impurities.

-

Elucidate Molecular Structure: Provides a detailed map of atomic connectivity and the electronic environment of each atom.

-

Guide Reaction Optimization: Informs on the success of chemical transformations and helps in troubleshooting synthetic protocols.

This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this compound.

Molecular Structure and Spectroscopic Correlation

To logically interpret the spectroscopic data, we must first consider the molecule's structure. The numbering convention used for NMR assignment is critical for clarity.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The experiments are conducted on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent, typically chloroform-d (CDCl₃), to dissolve the analyte.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Tune and shim the spectrometer for the specific probe and solvent to ensure high resolution and spectral quality.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 128-1024) is required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | Singlet (s) | 1H | H7 (CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. It typically appears as a singlet as it has no adjacent proton neighbors. |

| ~8.9 | Singlet (s) | 1H | H2 | This proton is adjacent to the electronegative nitrogen atom and is deshielded. It is expected to be a singlet due to the absence of ortho-coupling partners. |

| ~8.6 | Doublet (d) | 1H | H6 | This proton is also adjacent to the nitrogen, leading to a downfield shift. It will appear as a doublet due to coupling with H5. |

| ~7.3 | Doublet (d) | 1H | H5 | This proton is coupled to H6, resulting in a doublet. Its chemical shift is in the typical aromatic region. |

| ~2.5 | Singlet (s) | 3H | H8 (CH₃) | The methyl protons are attached to the aromatic ring and appear as a singlet. Their chemical shift is in the typical range for a methyl group on an aromatic ring[3]. |

¹³C NMR Spectroscopy: Carbon Backbone Elucidation

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a single peak. The chemical shift provides insight into the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | C7 (CHO) | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, typically in the 190-200 ppm range[4]. |

| ~155 | C6 | Aromatic carbon adjacent to nitrogen (α-carbon) is deshielded. |

| ~152 | C2 | Aromatic carbon adjacent to nitrogen (α-carbon) is also deshielded. |

| ~148 | C4 | The quaternary carbon attached to the methyl group. |

| ~132 | C3 | The quaternary carbon attached to the aldehyde group. |

| ~125 | C5 | Aromatic carbon with an attached proton (CH). |

| ~21 | C8 (CH₃) | The methyl carbon appears in the aliphatic region, consistent with data from similar compounds like 4-methylbenzaldehyde[3][5]. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

IR Data Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3050-3100 | C-H Stretch | Aromatic (Pyridine Ring) | C-H stretching vibrations in aromatic systems typically appear above 3000 cm⁻¹[7]. |

| ~2920-2980 | C-H Stretch | Aliphatic (CH₃) | Asymmetric and symmetric stretching of the methyl group C-H bonds. |

| ~2820 & ~2720 | C-H Stretch | Aldehyde (CHO) | The presence of two distinct bands (a Fermi doublet) in this region is characteristic of an aldehyde C-H stretch and is a strong diagnostic tool. |

| ~1705 | C=O Stretch | Aldehyde | This strong, sharp absorption is due to the carbonyl stretch. Its position indicates conjugation with the aromatic ring. For comparison, saturated aliphatic ketones absorb around 1715 cm⁻¹[8]. |

| ~1580-1600 | C=C & C=N Stretch | Aromatic (Pyridine Ring) | These absorptions are characteristic of the pyridine ring stretching vibrations[9]. |

| ~1450 | C-H Bend | Aliphatic (CH₃) | Asymmetric bending (scissoring) of the methyl group. |

| ~800-900 | C-H Bend | Aromatic (out-of-plane) | The pattern of out-of-plane C-H bending can sometimes provide information about the substitution pattern on the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which can aid in structural confirmation.[10]

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative abundance versus m/z.

MS Data Interpretation

The mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺•): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound, which is 121.14 g/mol . A high-resolution mass spectrometer (HRMS) would be able to confirm the elemental composition (C₇H₇NO).

-

Key Fragmentation Pattern:

-

[M-1]⁺ (m/z 120): Loss of a hydrogen radical from the aldehyde group is a very common fragmentation pathway for aromatic aldehydes, often resulting in a very intense peak[11].

-

[M-29]⁺ (m/z 92): Loss of the entire aldehyde group (•CHO) as a radical. This would correspond to the 4-methylpyridinyl cation.

-

[M-28]⁺ (m/z 93): Loss of carbon monoxide (CO) from the [M-1]⁺ ion is another characteristic fragmentation of aldehydes.

-

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides an unambiguous confirmation of its molecular structure. The predicted data, grounded in established principles and comparison with analogous structures, offers a reliable reference for researchers. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (aldehyde, methyl, pyridine ring), and mass spectrometry verifies the molecular weight and provides insight into fragmentation pathways. This multi-faceted approach ensures the scientific integrity required for high-level research and development.

References

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]

- 10. mdpi.com [mdpi.com]

- 11. Benzaldehyde, 4-methyl- [webbook.nist.gov]

The Versatile Pyridine Synthon: A Technical Guide to the Applications of 4-Methylnicotinaldehyde in Organic Synthesis

Abstract

4-Methylnicotinaldehyde, a substituted pyridine carboxaldehyde, represents a highly versatile and strategic building block in modern organic synthesis. Its unique electronic and structural features—a nucleophilic pyridine nitrogen, an electrophilic aldehyde carbon, and an activatable methyl group—provide multiple avenues for molecular elaboration. This guide delves into the core reactivity and synthetic utility of this compound, presenting it as a key intermediate for the construction of complex molecular architectures, particularly those relevant to the pharmaceutical and agrochemical industries. We will explore its application in fundamental C-C bond-forming reactions, the synthesis of advanced heterocyclic scaffolds, and its role in producing key medicinal chemistry synthons through reductive amination and functional group interconversion. This document serves as a technical resource for researchers and drug development professionals, providing not only theoretical grounding but also actionable experimental protocols.

Introduction: Unveiling a Key Heterocyclic Building Block

Heterocyclic compounds form the bedrock of medicinal chemistry, with the pyridine ring being a particularly privileged scaffold found in numerous approved therapeutic agents. This compound (also known as 4-methylpyridine-3-carbaldehyde) emerges as a significant synthon in this domain. It combines the aromatic, electron-deficient nature of the pyridine ring with the versatile reactivity of an aldehyde functional group.[1] This duality allows for a programmed, stepwise approach to building molecular complexity, making it a valuable tool for synthetic chemists.

The strategic placement of the methyl group at the 4-position and the aldehyde at the 3-position influences the molecule's overall reactivity, distinguishing it from its other isomers and rendering it suitable for specific synthetic strategies aimed at producing targeted bioactive molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 51227-2-2 | [3],[4],[5] |

| Molecular Formula | C₇H₇NO | [3] |

| Molecular Weight | 121.14 g/mol | [3],[5] |

| Appearance | Liquid | [5] |

| Boiling Point | 109 to 111°C | [5] |

| Density | 1.095 g/cm³ | [5] |

| IUPAC Name | 4-methylpyridine-3-carbaldehyde | [5] |

| SMILES | CC1=C(C=O)C=NC=C1 | [3] |

Chapter 1: The Reactivity Landscape of this compound

Understanding the inherent reactivity of this compound is paramount to unlocking its synthetic potential. The molecule possesses three primary sites for chemical transformation, which can be selectively addressed through careful choice of reagents and reaction conditions.

References

An In-Depth Technical Guide to 4-Methylnicotinaldehyde: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Architect in Pyridine Chemistry

In the vast landscape of heterocyclic chemistry, certain molecules, though not always in the spotlight, serve as fundamental building blocks for complex and biologically significant structures. 4-Methylnicotinaldehyde, a substituted pyridine derivative, is one such unassuming architect. Its strategic placement of a methyl and a formyl group on the pyridine ring offers a unique combination of steric and electronic properties, making it a valuable synthon in the construction of novel therapeutic agents and other functional organic molecules. This guide provides a comprehensive technical overview of this compound, from its earliest reported synthesis to its contemporary applications, with a focus on the practical insights and detailed methodologies required by researchers in the field.

Genesis: Discovery and Historical Context

The documented history of this compound, also known as 4-methyl-3-pyridinecarboxaldehyde, prominently enters the scientific literature in the mid-20th century. While earlier, more generalized methods for the synthesis of pyridine aldehydes existed, a key publication by J. M. Bobbitt and Daniel A. Scola in The Journal of Organic Chemistry in 1960 marks a significant point in the specific study of this compound.[1] Their work, focused on the synthesis of isoquinoline alkaloids, detailed a practical route to this compound, thereby providing a foundation for its use as an intermediate in more complex syntheses.[1]

Prior to this, the landscape of pyridine aldehyde synthesis was being actively explored. For instance, processes for producing various pyridine aldehydes were being patented, highlighting their growing importance as chemical intermediates.[2] The Chichibabin pyridine synthesis, first reported in 1924, provided a general, albeit often low-yielding, method for constructing the pyridine ring from aldehydes and ammonia derivatives.[3] These early explorations into pyridine chemistry set the stage for the development of more specific and efficient syntheses of substituted pyridines like this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound, as detailed in the seminal 1960 paper by Bobbitt and Scola, provides a robust and illustrative example of pyridine functionalization. The chosen synthetic strategy underscores the importance of precursor selection and controlled reaction conditions to achieve the desired substitution pattern.

The Bobbitt and Scola Synthesis: A Step-by-Step Protocol

The synthesis begins with a commercially available starting material and proceeds through a series of transformations to yield the target aldehyde. The following protocol is an adaptation of the experimental procedure described by Bobbitt and Scola.[1]

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 3-Cyano-4-methylpyridine.

-

This precursor can be synthesized from 2,6-dichloro-3-cyano-4-methylpyridine via hydrogenation.[4] A mixture of 2,6-dichloro-3-cyano-4-methylpyridine, sodium acetate, and a palladium (II) chloride catalyst in methanol is subjected to hydrogenation on a Parr apparatus.[4] The catalyst is then filtered, and the filtrate is concentrated and distilled under vacuum to yield 3-cyano-4-methylpyridine.[4]

-

-

Step 2: Reduction of 3-Cyano-4-methylpyridine to 4-Methyl-3-pyridinemethanol.

-

The nitrile is reduced to the corresponding primary alcohol. This can be achieved using a suitable reducing agent such as lithium aluminum hydride in an anhydrous ether solvent. Careful control of the reaction temperature is crucial to prevent over-reduction.

-

-

Step 3: Oxidation of 4-Methyl-3-pyridinemethanol to this compound.

-

The final step involves the selective oxidation of the primary alcohol to the aldehyde. A variety of oxidizing agents can be employed, such as pyridinium chlorochromate (PCC) in dichloromethane.[5] The reaction is typically carried out at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the desired this compound.

-

Causality in Experimental Choices:

The choice of a nitrile as a precursor to the aldehyde is a strategic one. The cyano group is relatively stable and allows for other manipulations on the pyridine ring before its conversion. The two-step reduction-oxidation sequence from the nitrile to the aldehyde provides better control and higher yields compared to a direct, single-step conversion which can be challenging to perform selectively. The use of PCC for the final oxidation step is favored for its ability to oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[5]

Diagram of the Synthetic Pathway:

Caption: Synthetic route to this compound.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for the characterization of its derivatives.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇NO | [6] |

| Molecular Weight | 121.14 g/mol | [6] |

| Boiling Point | 109-111 °C | Fluorochem |

| Density | 1.095 g/cm³ | Fluorochem |

| Appearance | Yellow liquid | [7] |

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring, the methyl group protons, and the aldehydic proton. The aldehydic proton typically appears as a singlet in the downfield region (around 9-10 ppm).[8] The aromatic protons will show splitting patterns consistent with a trisubstituted pyridine ring, and the methyl group will appear as a singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing in the downfield region (typically 190-200 ppm).[9]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1690-1740 cm⁻¹.[10] The presence of C-H stretching vibrations for the aldehyde proton can also be observed.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 121). Fragmentation patterns can provide further structural information.[10]

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile building block in the synthesis of more complex molecules with potential biological activity. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs.

A Scaffold for Bioactive Molecules

The aldehyde functional group of this compound is a key handle for a variety of chemical transformations, including:

-

Reductive Amination: To introduce diverse amine functionalities.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For carbon chain extension and the formation of alkenes.

-

Condensation Reactions: With active methylene compounds to form a variety of heterocyclic systems.

-

Oxidation: To the corresponding carboxylic acid (4-methylnicotinic acid), which can then be converted to amides and esters.[10]

These transformations allow for the systematic exploration of the chemical space around the 4-methylpyridine core, enabling the optimization of structure-activity relationships (SAR) in drug discovery programs.

Role in the Synthesis of Drug Candidates

While specific drugs containing the intact this compound moiety are not prominently documented, its structural motifs are found in various biologically active compounds. For instance, nicotinamide derivatives, which share the core pyridine ring, are known to be potent PDE4 inhibitors, a target for inflammatory diseases.[11] The strategic placement of substituents on the pyridine ring, as facilitated by synthons like this compound, is crucial for achieving desired potency and selectivity.

The synthesis of isoquinoline alkaloids, the context in which Bobbitt and Scola's work was situated, is another area of significance.[1] Many isoquinoline alkaloids exhibit a broad range of pharmacological activities, including anticancer and antimicrobial properties.

Diagram of Application Pathways:

Caption: Synthetic utility of this compound.

Future Perspectives

As the demand for novel chemical entities in drug discovery continues to grow, the importance of versatile and well-characterized building blocks like this compound will only increase. Future research will likely focus on:

-

Development of more efficient and sustainable synthetic routes: Exploring catalytic and one-pot methodologies to streamline its production.

-

Expansion of its application in combinatorial chemistry: Utilizing its reactivity to generate large libraries of diverse compounds for high-throughput screening.

-

Investigation of the biological activity of its direct derivatives: To uncover potential new therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. This compound | 51227-28-2 [m.chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 10. app.medify.co [app.medify.co]

- 11. WO2005009964A1 - Nicotinamide derivatives useful as pde4 inhibitors - Google Patents [patents.google.com]

A Theoretical Investigation into the Reactivity of 4-Methylnicotinaldehyde: A Guide for Synthetic and Medicinal Chemists

Abstract

4-Methylnicotinaldehyde, a substituted pyridinecarboxaldehyde, serves as a versatile building block in the synthesis of pharmacologically active compounds and functional organic materials. Understanding its intrinsic electronic properties and predicting its reactivity is paramount for designing efficient synthetic routes and novel molecular architectures. This technical guide provides an in-depth analysis of this compound's reactivity from a theoretical standpoint, leveraging Density Functional Theory (DFT) to elucidate its electronic structure, identify reactive sites, and model key reaction mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this important heterocyclic aldehyde.

Introduction: The Significance of this compound

This compound, also known as 4-methyl-3-pyridinecarboxaldehyde, belongs to a class of heterocyclic aldehydes that are of significant interest in medicinal chemistry and materials science.[1][2] The pyridine ring, a common motif in natural products and pharmaceuticals, imparts unique electronic and solubility characteristics. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The methyl group at the 4-position subtly modulates the electronic properties of the pyridine ring, influencing its reactivity.

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties and reaction outcomes.[3] By calculating electronic descriptors such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO), we can gain a fundamental understanding of a molecule's reactivity, guiding experimental design and saving valuable laboratory resources.[4][5] This guide will explore the theoretical underpinnings of this compound's reactivity, providing a robust framework for its application in chemical synthesis.

The Computational Approach: A Window into Molecular Reactivity

To accurately model the reactivity of this compound, a systematic computational workflow is employed. This typically involves geometry optimization followed by the calculation of various electronic properties. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for organic molecules.[3][5]

Typical Computational Workflow Protocol

-

Structure Input: The 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry. A common level of theory for this is B3LYP with a Pople-style basis set such as 6-311++G(d,p).[3][6]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: With the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including:

-

Molecular Electrostatic Potential (MEP)

-

Frontier Molecular Orbitals (HOMO and LUMO)

-

Global Reactivity Descriptors (e.g., hardness, electrophilicity)

-

-

Reaction Modeling (Optional): For specific reactions, transition states can be located to calculate activation energies, providing insights into reaction kinetics.

Caption: A typical computational workflow for theoretical reactivity studies.

Unveiling the Electronic Landscape of this compound

The reactivity of a molecule is fundamentally governed by its electronic structure. By analyzing key electronic descriptors, we can predict how this compound will interact with other reagents.

Molecular Electrostatic Potential (MEP): Mapping Reactive Sites

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[7][8] The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.[9]

For this compound, the MEP analysis reveals:

-

Electron-rich regions (red/orange): These are concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. These sites are the primary targets for electrophiles, such as protons in acidic media.[10]

-

Electron-deficient regions (blue): The most significant positive potential is located on the hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group. This makes the carbonyl carbon highly susceptible to nucleophilic attack, a cornerstone of its reactivity.[11]

Frontier Molecular Orbitals (HOMO/LUMO): The Key to Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity.[12][13] It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

-

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is primarily localized on the pyridine ring and the methyl group.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy empty orbital and is associated with the molecule's ability to act as an electrophile or electron acceptor. The LUMO is predominantly centered on the aldehyde group and the adjacent carbon atoms of the pyridine ring.[14]

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.[4][5]

Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO/LUMO).

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide quantitative measures of a molecule's reactivity.

| Descriptor | Formula | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. Higher hardness implies lower reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | The escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the molecule's ability to accept electrons. |

These descriptors, derived from DFT calculations, provide a quantitative basis for comparing the reactivity of this compound with other related compounds.[4][15]

Exploring Key Reaction Pathways: A Theoretical Perspective

The electronic properties discussed above dictate the reactivity of this compound in various chemical transformations.

Nucleophilic Addition to the Carbonyl Group

As indicated by the MEP and LUMO analysis, the carbonyl carbon is highly electrophilic and is the primary site for nucleophilic attack. This is the initial step in many important reactions, such as the formation of alcohols (via reduction), imines, and cyanohydrins.

Theoretical Protocol for Modeling Nucleophilic Addition:

-

Optimize the geometries of the reactants (this compound and the nucleophile).

-

Perform a transition state search for the addition step. This involves finding the saddle point on the potential energy surface connecting the reactants and the tetrahedral intermediate.

-

Verify the transition state by frequency calculation (it should have exactly one imaginary frequency corresponding to the reaction coordinate).

-

Calculate the activation energy (the energy difference between the transition state and the reactants).

Caption: Reaction pathway for nucleophilic addition to the carbonyl group.

Condensation Reactions

This compound is an excellent substrate for condensation reactions like the Knoevenagel, aldol, and Mannich reactions.[14][16][17] These reactions involve the formation of a new carbon-carbon bond and are fundamental in organic synthesis. Theoretical studies can elucidate the mechanism and predict the stereochemical outcome of these reactions. For instance, in the Knoevenagel condensation, the reaction proceeds via the formation of a carbanion from an active methylene compound, which then attacks the electrophilic carbonyl carbon of this compound.

Pyridine Ring Reactivity

The pyridine nitrogen can act as a base or a nucleophile. Protonation of the nitrogen under acidic conditions can activate the ring towards certain reactions.[18] Furthermore, the electron-withdrawing nature of the aldehyde group can influence the regioselectivity of electrophilic or nucleophilic aromatic substitution on the pyridine ring, although these reactions are generally less common than reactions at the aldehyde functionality.

Conclusion

Theoretical studies, grounded in Density Functional Theory, provide powerful insights into the reactivity of this compound. By analyzing its electronic structure through Molecular Electrostatic Potential and Frontier Molecular Orbitals, we can identify its reactive sites and predict its behavior in various chemical reactions. The carbonyl group is the primary center of reactivity, being highly susceptible to nucleophilic attack, which is the gateway to a multitude of synthetic transformations. This computational approach not only rationalizes known reactivity but also serves as a predictive tool for designing novel synthetic strategies and functional molecules. For researchers in drug discovery and materials science, a thorough theoretical understanding of this versatile building block is an invaluable asset.

References

- 1. CAS 51227-28-2 | this compound - Synblock [synblock.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. MEP [cup.uni-muenchen.de]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone - American Chemical Society [acs.digitellinc.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Utilization of 4-Methylnicotinaldehyde in Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of the 4-Methylnicotinaldehyde Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous approved and investigational drugs. Its ability to engage in hydrogen bonding, π-stacking, and dipole-dipole interactions makes it an ideal anchor for binding to the ATP pocket of protein kinases. This compound, a pyridine derivative featuring a reactive aldehyde at the 3-position and a methyl group at the 4-position, offers a unique combination of structural features that are highly advantageous for the synthesis of novel kinase inhibitors.

The aldehyde functionality serves as a versatile synthetic handle, enabling a wide array of chemical transformations for the construction of diverse molecular architectures. The methyl group at the 4-position can provide beneficial steric interactions within the kinase active site, potentially enhancing both potency and selectivity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of potential kinase inhibitors, complete with detailed protocols and the underlying scientific rationale.

Core Synthetic Strategies and Mechanistic Insights

The reactivity of the aldehyde group in this compound allows for its participation in several key bond-forming reactions. This section details the mechanistic basis and practical application of two powerful synthetic methodologies: Condensation reactions to form pyrazolo[3,4-b]pyridine cores and Claisen-Schmidt condensation to generate chalcone-based inhibitors.

Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds: A Gateway to Potent Kinase Inhibition

The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore in a variety of kinase inhibitors, targeting kinases such as Tropomyosin receptor kinases (TRKs).[1] The synthesis of this scaffold can be efficiently achieved through the condensation of a substituted nicotinaldehyde with an aminopyrazole derivative. The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolopyridine ring system.

Diagram 1: Synthetic Workflow for Pyrazolo[3,4-b]pyridine Synthesis

Caption: Workflow for pyrazolo[3,4-b]pyridine synthesis.

This protocol describes a representative synthesis of a pyrazolo[3,4-b]pyridine derivative using this compound and a substituted aminopyrazole.

Materials:

-

This compound

-

3-Amino-1H-pyrazol-5(4H)-one (or other suitably substituted aminopyrazole)

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and the substituted aminopyrazole (1.0 eq) in a minimal amount of ethanol.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazolo[3,4-b]pyridine derivative.

-

Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at a moderate reflux temperature.

-

Glacial Acetic Acid as Catalyst: The acid catalyzes the formation of the Schiff base intermediate by protonating the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization reactions.

Claisen-Schmidt Condensation for the Synthesis of Chalcone-Based Inhibitors

Chalcones (1,3-diaryl-2-propen-1-ones) are another important class of compounds with a wide range of biological activities, including anticancer properties through kinase inhibition.[2][3][4] They are synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone. This compound can serve as the aldehyde component, reacting with a substituted acetophenone to yield a pyridine-containing chalcone.

Diagram 2: General Scheme for Chalcone Synthesis

Caption: Claisen-Schmidt condensation for chalcone synthesis.

This protocol details the synthesis of a chalcone derivative from this compound and a substituted acetophenone.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol

-

Water

-

Standard laboratory glassware

Procedure:

-

Reactant Solution: In a flask, dissolve the substituted acetophenone (1.0 eq) in ethanol.

-

Aldehyde Addition: To the stirred solution, add this compound (1.0 eq).

-

Base Addition: Slowly add an aqueous solution of NaOH or KOH (a catalytic to stoichiometric amount) to the mixture. The reaction is often carried out at room temperature or with gentle warming.

-

Reaction Monitoring: Stir the reaction mixture until a precipitate forms or until TLC analysis indicates the consumption of the starting materials. This can take anywhere from a few hours to overnight.

-

Isolation: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

-

Purification: Collect the crude chalcone by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

-

Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Causality Behind Experimental Choices:

-

Base Catalysis: The base deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

-

Ethanol/Water Solvent System: This solvent system is effective at dissolving the reactants and the base catalyst.

-

Acidification during Workup: Acidification neutralizes the excess base and protonates the resulting alkoxide to form the final α,β-unsaturated ketone.

Data Presentation: Representative Kinase Inhibitory Activity

The following table presents a compilation of representative IC50 values for kinase inhibitors that share structural similarities with compounds that can be synthesized from this compound. This data is intended to provide a contextual framework for the potential potency of novel inhibitors derived from this versatile building block.

| Kinase Target | Inhibitor Scaffold | Representative IC50 (nM) | Reference |

| TRKA | Pyrazolo[3,4-b]pyridine | 56 | [1] |

| TRKB | Pyrazolo[3,4-b]pyridine | 28 | [1] |

| TRKC | Pyrazolo[3,4-b]pyridine | 11 | [1] |

| PIM-1 | Pyrazolopyridine | 18.9 | [5] |

| EGFR | Pyrazolo[3,4-d]pyrimidine | 34 | [6] |

| Haspin | Pyrazolo[3,4-g]isoquinoline | 57 | [7] |

| CLK1 | Pyrazolo[3,4-g]isoquinoline | 101 | [7] |

Signaling Pathway Context

The strategic targeting of kinases requires an understanding of their role in cellular signaling. The diagram below illustrates a simplified generic kinase signaling pathway, highlighting the point of intervention for ATP-competitive inhibitors.

Diagram 3: Generic Kinase Signaling Pathway and Point of Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The ease of derivatization through established synthetic methodologies like condensation reactions allows for the rapid generation of compound libraries for screening against a wide range of kinase targets. Future work in this area could focus on the development of multicomponent reactions involving this compound to further increase molecular complexity and explore novel inhibitor chemotypes. The continued exploration of structure-activity relationships of derivatives will be crucial in optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of next-generation targeted therapies.

References

- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]

- 4. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Methylnicotinaldehyde